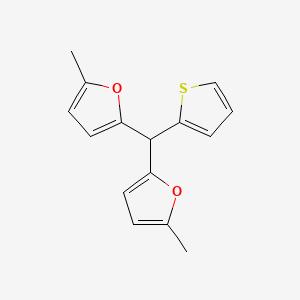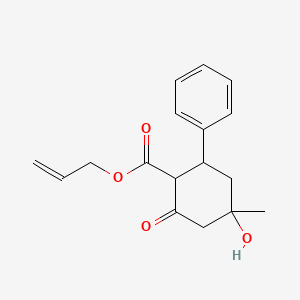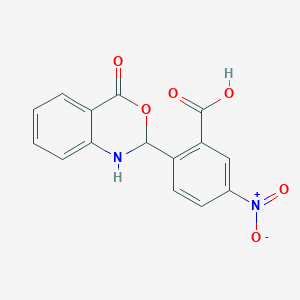![molecular formula C18H24N2O6 B11053494 4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B11053494.png)
4-({5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({5-[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an isoxazole ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)MORPHOLINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Synthesis of the Isoxazole Ring: The isoxazole ring is synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The benzodioxole and isoxazole intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Introduction of the Morpholine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-({5-[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)MORPHOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for the design of enzyme inhibitors, receptor modulators, and other bioactive molecules.
Industry
In the materials science field, this compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials. Its ability to undergo various chemical reactions makes it versatile for functionalization and incorporation into different material matrices.
Mechanism of Action
The mechanism of action of 4-({5-[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)MORPHOLINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety can participate in π-π stacking interactions, while the isoxazole and morpholine groups can form hydrogen bonds and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-({5-[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)PIPERIDINE: Similar structure but with a piperidine ring instead of morpholine.
4-({5-[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in 4-({5-[(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)MORPHOLINE imparts unique chemical properties, such as increased solubility in polar solvents and the ability to form specific non-covalent interactions. This makes it distinct from its analogs with different ring systems.
Properties
Molecular Formula |
C18H24N2O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]morpholine |
InChI |
InChI=1S/C18H24N2O6/c1-21-16-12(8-15-17(18(16)22-2)25-11-24-15)7-14-9-13(19-26-14)10-20-3-5-23-6-4-20/h8,14H,3-7,9-11H2,1-2H3 |
InChI Key |
UCLZOGAFLILEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1CC3CC(=NO3)CN4CCOCC4)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone](/img/structure/B11053438.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]piperidine-1-sulfonamide](/img/structure/B11053445.png)
![3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11053456.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053461.png)
![6-(4-acetylphenyl)-3-(4-methoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11053464.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053465.png)

![2,2'-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile)](/img/structure/B11053476.png)

![[4-(5,7-dioxo-6-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindol-3-yl)phenoxy]acetonitrile](/img/structure/B11053486.png)
